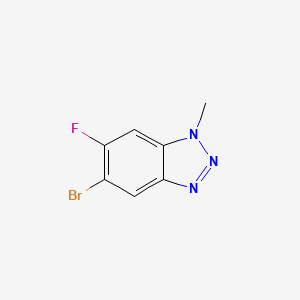

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

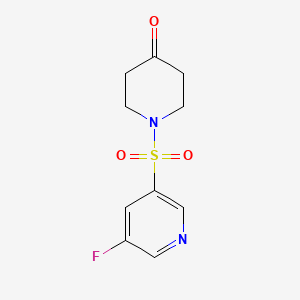

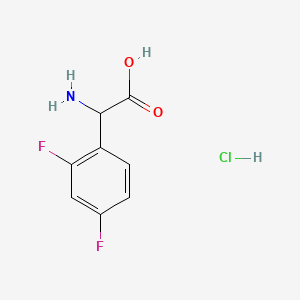

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is a chemical compound with the CAS Number: 1330750-48-5 . It has a molecular weight of 230.04 and its IUPAC name is 5-bromo-6-fluoro-1-methyl-1H-1,2,3-benzotriazole .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrFN3/c1-12-7-3-5(9)4(8)2-6(7)10-11-12/h2-3H,1H3 . This indicates that the compound contains 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 3 nitrogen atoms .科学的研究の応用

Synthesis and Environmental Applications

The synthesis of benzotriazole derivatives, including compounds similar to 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole, has been explored for various applications, notably in the creation of environmentally friendly chemical processes. Gu et al. (2009) developed a practical pilot-scale method for preparing 5,5′-Methylene-bis(benzotriazole), a compound related to the desired chemical, highlighting its role in metal passivation and as a precursor to light-sensitive materials. This synthesis process emphasizes green chemistry principles, showcasing the potential environmental applications of such compounds (Gu, Yu, Zhang, & Xu, 2009).

Corrosion Inhibition

Benzotriazole derivatives have been widely recognized for their corrosion inhibition properties. Walker (1976) reviews the use of tolyltriazole, a benzotriazole derivative, as an inhibitor for copper and brass in various corrosive environments. This study implies the effectiveness of benzotriazole compounds in protecting metals from oxidation and corrosion, suggesting similar potential applications for this compound in preserving metal integrity (Walker, 1976).

Medicinal Chemistry

In the realm of medicinal chemistry, benzotriazole derivatives have been identified as critical scaffolds for drug development due to their diverse biological activities. Bhat and Belagali (2020) discuss the significance of benzothiazole derivatives, highlighting their anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties. While focusing on benzothiazole, this review underscores the importance of benzotriazole frameworks in developing pharmacologically active compounds, suggesting potential research pathways for this compound in therapeutic applications (Bhat & Belagali, 2020).

Corrosion Protection Mechanisms

The use of benzotriazole derivatives for the corrosion protection of metals, especially copper and its alloys, has been extensively documented. Kuznetsov (2020) reviews the adsorption mechanisms of 1,2,3-benzotriazole and its derivatives on iron and steels from aqueous solutions. This comprehensive review highlights the effectiveness of such compounds in forming protective layers on metal surfaces, thereby preventing corrosion in a wide range of solution pH. This insight into the protection mechanisms offers a foundation for exploring the corrosion inhibition potential of this compound (Kuznetsov, 2020).

作用機序

Mode of Action

Benzotriazole derivatives are known to interact with various enzymes and receptors, influencing their activity .

Pharmacokinetics

The compound’s molecular weight is 230.04, and it has a topological polar surface area of 30.7Ų . These properties may influence its bioavailability, but specific studies are needed to confirm this.

Result of Action

The molecular and cellular effects of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole’s action are currently unknown. As a benzotriazole derivative, it may have potential anticorrosive properties , but this needs to be confirmed through experimental studies.

特性

IUPAC Name |

5-bromo-6-fluoro-1-methylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFN3/c1-12-7-3-5(9)4(8)2-6(7)10-11-12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXBGSDYACQLLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N=N1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718352 |

Source

|

| Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330750-48-5 |

Source

|

| Record name | 1H-Benzotriazole, 5-bromo-6-fluoro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile](/img/structure/B578331.png)

![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)

![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B578345.png)